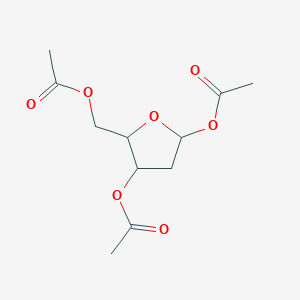
Aluminum, compd. with nickel (1:1)
Vue d'ensemble
Description
Aluminum compounds with nickel, such as those in the β-NiAl and δ-Ni2Al3 phase fields, exhibit unique structural and chemical properties that are of significant interest in various industrial applications. The β-NiAl phase, with a CsCl-type structure, demonstrates a linear decrease in lattice parameters with increasing nickel content, while the δ-Ni2Al3 phase shows a trigonal structure with vacancies progressively filled as nickel is added . Aluminum-stabilized nickel hydroxides, similar to α-Ni(OH)2, have been studied for their potential as cathode materials in Ni–Cd cells, showing high stability against overcharge . The addition of nickel to aluminum powders, through processes like electroless plating, enhances combustion behaviors, which is beneficial for applications requiring rapid oxidation .
Synthesis Analysis
The synthesis of nickel aluminides can be achieved through gasless combustion synthesis, where compound formation occurs sequentially from aluminum-rich phases to nickel-dominant compounds . The introduction of aluminum into nickel charges through mechanical alloying significantly increases the catalytic activity of the resulting materials, as opposed to mechanical mixing . Additionally, the synthesis of nearly single-shell nickel clusters within amorphous aluminum oxides has been developed, leading to ultrafine nickel clusters with enhanced catalytic properties .
Molecular Structure Analysis
The molecular structure of aluminum-nickel compounds varies with composition and synthesis method. For instance, the β-NiAl phase has a simple cubic structure with a linear variation in lattice parameters, while the δ-Ni2Al3 phase has a more complex trigonal structure with vacancies . The structural characterization of nickel-doped aluminum oxide cations reveals that nickel can be incorporated into the Al-O bond, forming structures with either a doubly or triply coordinated Ni2+ center .
Chemical Reactions Analysis
The role of aluminum in the formation of Ni–Al–Co-containing porous ceramic converters is crucial for enhancing catalytic activity in reforming processes . The presence of aluminum in nickel hydroxide compounds improves the reversibility of the Ni(OH)2/NiOOH redox couple and increases the oxygen evolution overpotential, which is advantageous for rechargeable alkaline batteries .
Physical and Chemical Properties Analysis
Aluminum substitution in nickel hydroxide leads to compounds with prolonged stability and improved discharge capacity in alkaline batteries . The mechanical properties of aluminum-nickel alloys, such as hardness and resistance to compression and flexion, are enhanced by the presence of the intermetallic compound Al3Ni, which increases with the nickel content . The electrodeposition of nickel onto anodized aluminum surfaces has been optimized to achieve high adherence and uniform coatings, which is important for industrial applications .
Applications De Recherche Scientifique
1. Aluminum and Nickel Matrix Composites Reinforced by CNTs
- Summary of Application: This research focuses on the production of aluminum and nickel matrix composites reinforced by Carbon Nanotubes (CNTs). The main challenge is to ensure the dispersion of nanoparticles without damaging them and forming a strong bond with the metallic matrix for an effective load transfer .
- Methods of Application: The production process involves powder metallurgy, using ultrasonication as the dispersion and mixture process . Microstructural characterization of nanocomposites was performed by optical microscopy (OM), scanning and transmission electron microscopy (SEM and TEM), electron backscattered diffraction (EBSD) and high-resolution transmission electron microscopy (HRTEM) .
- Results or Outcomes: The use of ultrasonication promoted the dispersion and embedding of individual CNT in the metallic matrices. CNT clusters at grain boundary junctions were also observed. The strengthening effect of the CNTs is shown by the increase in hardness for all nanocomposites .
2. Thermochemical Behavior of Nano-sized Aluminum-coated Nickel Particles
- Summary of Application: This study investigates the thermochemical behavior of aluminum-coated nickel particles in the size range of 4–13 nm .
- Methods of Application: The atomic interactions are captured using an embedded atom model. The study focuses on the particle melting behavior, diffusion characteristics, and inter-metallic reactions .
- Results or Outcomes: The melting of the shell begins at the outer surface of the particle, followed by diffusion of aluminum and nickel atoms and inter-metallic reactions. The alloying reactions progressively transform the core–shell structured particle into a homogeneous alloy .
3. Nickel-encapsulated Graphene Reinforced Aluminum Matrix Composites
- Summary of Application: This research focuses on the development of nickel-encapsulated graphene reinforced aluminum matrix composites .
4. Nickel-encapsulated Graphene Reinforced Aluminum Matrix Composites
- Summary of Application: This research focuses on the development of nickel-encapsulated graphene reinforced aluminum matrix composites . Graphene has been utilized to increase the strength of aluminum but electrical conductivity is normally decreased that significantly limits the applications . In this study, nickel-encapsulated graphene was used to maintain the separation of graphene flakes and to form good interfacial bonding between graphene and aluminum as well as to prevent forming degraded Al 4 C 3 phase .
- Methods of Application: Graphene flakes were obtained with ionic salt solution and electroless chemical deposition was used to encapsulate the exfoliated graphene with nickel . Uniform dispersion of graphene in aluminum matrix was achieved by ball milling, and compaction sintering under 50 MPa stress were used to fabricate the composites .
- Results or Outcomes: For graphene addition of 0.1 wt%, the Ni-deposition time of 3 min produces the tensile strength and conductivity of the composite of 158 MPa and 33.6 MS/m, respectively, which are about 75.6% and 4.3% greater than that of pure aluminum, respectively .
5. Thermochemical Behavior of Nano-sized Aluminum-coated Nickel Particles
- Summary of Application: This study investigates the thermochemical behavior of aluminum-coated nickel particles .
- Methods of Application: The atomic interactions are captured using an embedded atom model . The study focuses on the particle melting behavior, diffusion characteristics, and inter-metallic reactions .
- Results or Outcomes: The diffusion of nickel and aluminum atoms results in exothermic nickel-aluminum reactions, which significantly heats up the particle under adiabatic conditions .
6. Aluminum-Cobalt-Nickel Alloys
- Summary of Application: This research focuses on the constitution, structure, and thermodynamics of binary and ternary alloys of the transition metals with aluminum .
4. Nickel-encapsulated Graphene Reinforced Aluminum Matrix Composites
- Summary of Application: This research focuses on the development of nickel-encapsulated graphene reinforced aluminum matrix composites . Graphene has been utilized to increase the strength of aluminum but electrical conductivity is normally decreased that significantly limits the applications . In this study, nickel-encapsulated graphene was used to maintain the separation of graphene flakes and to form good interfacial bonding between graphene and aluminum as well as to prevent forming degraded Al 4 C 3 phase .
- Methods of Application: Graphene flakes were obtained with ionic salt solution and electroless chemical deposition was used to encapsulate the exfoliated graphene with nickel . Uniform dispersion of graphene in aluminum matrix was achieved by ball milling, and compaction sintering under 50 MPa stress were used to fabricate the composites .
- Results or Outcomes: For graphene addition of 0.1 wt%, the Ni-deposition time of 3 min produces the tensile strength and conductivity of the composite of 158 MPa and 33.6 MS/m, respectively, which are about 75.6% and 4.3% greater than that of pure aluminum, respectively . The increased strength together with the increased electrical conductivity are attributed to the stronger interface bonding owing to the better wetting ability between Ni and Al, as well as preventing the formation of Al 4 C 3 .
5. Thermochemical Behavior of Nano-sized Aluminum-coated Nickel Particles
- Summary of Application: This study investigates the thermochemical behavior of aluminum-coated nickel particles .
- Methods of Application: The atomic interactions are captured using an embedded atom model . The study focuses on the particle melting behavior, diffusion characteristics, and inter-metallic reactions .
- Results or Outcomes: The diffusion of nickel and aluminum atoms results in exothermic nickel-aluminum reactions, which significantly heats up the particle under adiabatic conditions .
6. Aluminum-Cobalt-Nickel Alloys
Propriétés
IUPAC Name |
aluminum;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXOKRUENSOPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlNi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12003-81-5, 638203-34-6 | |
| Record name | Aluminum, compd. with nickel (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12003-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, compd. with nickel (5:15) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638203-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0065145, DTXSID10276552 | |
| Record name | Aluminum, compd. with nickel (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KSC005Q4L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.675 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; Insoluble in water; [MSDSonline] | |
| Record name | Nickel aluminide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2577 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aluminium-nickel | |
CAS RN |
12635-29-9, 37258-79-0, 12003-78-0, 12704-83-5, 12635-27-7 | |
| Record name | Nickel alloy, base, Ni,Al | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12635-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel alloy, base, Ni 95,Al 5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37258-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum nickel (AlNi) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12003-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, compd. with nickel (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, compd. with nickel (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KSC005Q4L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium, compound with nickel (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum-nickel alloy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nickel alloy, base, Ni,Al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















